5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a hydroxy-oxazepane moiety and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable oxazepane derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound has a diphenylamino group instead of the hydroxy-oxazepane moiety, which may result in different electronic properties and reactivity.
Thiophene-2-carbaldehyde: Lacks the oxazepane ring, making it less complex but also less versatile in terms of chemical reactivity and applications
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-(6-hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-6-9-1-2-10(15-9)11-3-4-14-7-8(13)5-11/h1-2,6,8,13H,3-5,7H2 |
InChI Key |
RAXPAJWHWXYCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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